2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
2-(2,5-Dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple methoxy groups and a thioxo group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves multiple steps, starting from readily available precursors. One common approach includes the reaction of 2,5-dimethoxybenzaldehyde with appropriate reagents to form the intermediate compounds, which are then subjected to cyclization and thioxo group introduction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The thioxo group can be reduced to a thiol group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .
Major Products Formed
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenylisopropylamine: A psychoactive compound with similar structural features.
2,5-Dimethoxycinnamic acid: Shares the dimethoxyphenyl moiety and exhibits distinct chemical properties
Uniqueness
2-(2,5-Dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is unique due to its combination of methoxy and thioxo groups, which confer specific reactivity and potential biological activity not observed in similar compounds .
Properties
Molecular Formula |
C21H22N2O5S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C21H22N2O5S/c1-25-14-5-6-17(26-2)15(10-14)23-20(24)16-7-12-8-18(27-3)19(28-4)9-13(12)11-22(16)21(23)29/h5-6,8-10,16H,7,11H2,1-4H3 |
InChI Key |
QKUBXYKCLHAJPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC |
Origin of Product |
United States |
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